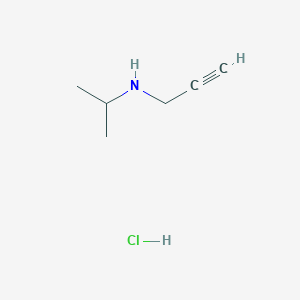

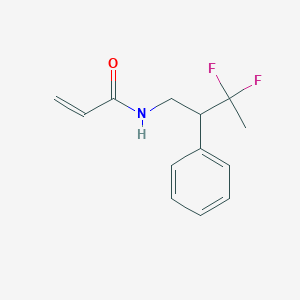

![molecular formula C17H19N3O2 B2726823 5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 923218-65-9](/img/structure/B2726823.png)

5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Radiolabeled Antagonists for Neuroimaging

5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol and its derivatives, notably [(18)F]p-MPPF, have been extensively researched for their applications in neuroimaging, particularly with positron emission tomography (PET). These compounds, acting as 5-HT(1A) antagonists, offer valuable insights into the serotonergic neurotransmission system. The comprehensive research covering chemistry, radiochemistry, and their application in animal and human PET studies elucidates their significance in understanding neurotransmission mechanisms. Notably, the stability of these compounds, along with their ability to cross the blood-brain barrier, facilitates detailed brain studies, highlighting their potential in diagnosing and researching neurological conditions (Plenevaux et al., 2000).

G Protein-Biased Dopaminergics

Another significant application lies in the discovery of G protein-biased dopaminergics within compounds featuring the 1,4-disubstituted aromatic piperazine structure. By incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, researchers have developed high-affinity dopamine receptor partial agonists. This approach not only advances our understanding of dopamine receptor pharmacology but also opens avenues for creating novel therapeutic agents, particularly for neuropsychiatric disorders. The detailed pharmacological characterization of these compounds, favoring G protein activation over β-arrestin recruitment, underscores their therapeutic potential (Möller et al., 2017).

Insecticidal Applications

The exploration of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives, based on the scaffold of PAPP, a 5-HT(1A) agonist, in the realm of insecticides signifies another innovative application. Targeting the serotonin receptor of the parasitic nematode Haemonchus contortus, this research pathway aims at developing novel insecticides with unique modes of action. The synthetic exploration and biological evaluation against armyworm demonstrate the potential of these compounds in pest control, offering a new strategy in agricultural chemistry (Cai et al., 2010).

Antitumor Activity

Investigations into bis-indole derivatives, featuring two indole systems connected by heterocycles such as pyridine or piperazine, have uncovered promising antitumor activities. Through initial screenings and further biological testing, these compounds have shown significant potential against various cancer cell lines. The observed efficacy, particularly of the pyridine derivatives, in preclinical models suggests their relevance in cancer research and therapy development. This synthesis and evaluation process highlight the therapeutic possibilities inherent in structurally novel compounds for oncological applications (Andreani et al., 2008).

CO2 Capture and Environmental Applications

The study of aqueous piperazine, notably in carbon dioxide capture technologies, represents an environmental application of this compound derivatives. Piperazine's resistance to thermal degradation and oxidation makes it an advantageous solvent in absorption/stripping processes for CO2 capture. This research underscores the compound's role in enhancing the efficiency and sustainability of CO2 sequestration efforts, addressing a critical need in combating climate change (Freeman et al., 2010).

Propriétés

IUPAC Name |

5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-3-2-4-15(11-13)19-7-9-20(10-8-19)17(22)14-5-6-16(21)18-12-14/h2-6,11-12H,7-10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMOFQPQQKJWEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2726744.png)

![Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate](/img/structure/B2726745.png)

![(4-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2726748.png)

![1-[(2-Chlorophenyl)methylideneamino]-3-(2-phenylethyl)thiourea](/img/structure/B2726749.png)

![3-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2726751.png)

![7-Chloro-5-oxo-6H-benzo[b][1]benzoxepine-3-carboxylic acid](/img/structure/B2726756.png)

![2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2726757.png)

![3-[2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one](/img/structure/B2726761.png)